molecular formula C13H22N2O6 B6355102 (3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid t-butyl ester oxalate CAS No. 1965305-45-6

(3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid t-butyl ester oxalate

Cat. No. B6355102
CAS RN: 1965305-45-6
M. Wt: 302.32 g/mol
InChI Key: XXSOHTQXIXQETM-RJUBDTSPSA-N
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Description

“(3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid t-butyl ester oxalate” is a chemical compound with the IUPAC name tert-butyl (3aR,6aR)-hexahydropyrrolo [3,4-b]pyrrole-5 (1H)-carboxylate . It is also known by the synonym "(3aR,6aR)-Hexahydropyrrolo [3,4-b]pyrrole-5 (1H)-carboxylic Acid 1,1-Dimethylethyl Ester" .


Synthesis Analysis

The synthesis of pyrrole derivatives like this compound can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the use of primary diols and amines to form 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a colorless to pale-yellow to yellow-brown solid or liquid . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Structural Characterization and Synthesis

This compound is part of a broader class of pyrrole derivatives, known for their versatile roles in organic synthesis. Researchers have explored similar structures for their ability to serve as building blocks in synthesizing complex molecules. For example, the work by Río & Hatcher (2013) on humic substances and Grzybowski & Gryko (2015) on diketopyrrolopyrroles illustrates the importance of such structures in understanding and developing novel materials and dyes with specific properties. The synthesis and reactivity of these compounds provide insights into creating new molecules with potential applications in various fields, including pharmaceuticals and materials science (Río & Hatcher, 2013); (Grzybowski & Gryko, 2015).

Biological Activities

Research into pyrrole derivatives has shown their potential in biological applications. Qamar, Mysore, & Senthil-Kumar (2015) discuss the role of proline and pyrroline-5-carboxylate metabolism in plant defense, indicating that similar structures could be involved in crucial biological processes, including plant resistance to pathogens. This suggests that pyrrole derivatives could be explored for enhancing plant resilience (Qamar, Mysore, & Senthil-Kumar, 2015).

Potential Therapeutic Uses

The compound's structural complexity and functional groups open the door for its exploration in drug development, particularly in designing molecules with specific interactions. For instance, Saganuwan (2017) highlights functional chemical groups' significance in synthesizing CNS (Central Nervous System) acting drugs, pointing out the utility of such compounds in creating novel therapeutics. The capacity for pyrrole derivatives to act as scaffolds for drug development underscores the importance of research in this area (Saganuwan, 2017).

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

The primary target of this compound is the histamine H3 receptor . Histamine H3 receptors are primarily found in the central nervous system and are involved in a variety of biological functions including neurotransmission, sleep-wake cycle regulation, and cognitive processes.

Mode of Action

This compound acts as a reactant in the synthesis of histamine H3 receptor antagonists . Antagonists block or inhibit the activity of the receptor, preventing the normal function of histamine in the brain.

properties

IUPAC Name

tert-butyl (3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-5-4-8-6-12-7-9(8)13;3-1(4)2(5)6/h8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)/t8-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSOHTQXIXQETM-RJUBDTSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR, 6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester oxalate

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